molecular formula C5H12N2 B3014333 Cyclopropane-1beta,2alpha-dimethaneamine CAS No. 1931998-58-1; 2345-82-6

Cyclopropane-1beta,2alpha-dimethaneamine

Cat. No.: B3014333
CAS No.: 1931998-58-1; 2345-82-6
M. Wt: 100.165
InChI Key: LMWNFXZQGNKNKG-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropane-1beta,2alpha-dimethaneamine is a chiral, enantiopure diamino scaffold of high interest in medicinal chemistry and drug discovery. The cyclopropane ring is a key pharmacophore and stable bioisostere used to improve drug efficacy, enhance metabolic stability, and reduce off-target effects . The rigid, strained structure of the cyclopropane core imparts unique three-dimensional geometry, while the two primary amine groups at the 1-beta and 2-alpha positions provide versatile handles for further chemical diversification. Such functionalized cyclopropane scaffolds are valuable for constructing libraries of novel compounds for high-throughput screening against various biological targets. Researchers can utilize this diamino building block in the synthesis of more complex molecules, such as amide derivatives, which have shown promising antimicrobial and antifungal activities in scientific studies . Furthermore, cyclopropanamine compounds have demonstrated significant potential as inhibitors of biological targets like Lysine-specific demethylase 1 (LSD1), which is being investigated for treating conditions such as schizophrenia, Alzheimer's disease, and epilepsy . This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle the compound according to established laboratory safety protocols.

Properties

CAS No.

1931998-58-1; 2345-82-6

Molecular Formula

C5H12N2

Molecular Weight

100.165

IUPAC Name

[(1R,2R)-2-(aminomethyl)cyclopropyl]methanamine

InChI

InChI=1S/C5H12N2/c6-2-4-1-5(4)3-7/h4-5H,1-3,6-7H2/t4-,5-/m0/s1

InChI Key

LMWNFXZQGNKNKG-WHFBIAKZSA-N

SMILES

C1C(C1CN)CN

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparison requires data on molecular structure, reactivity, or applications of the compound and its analogs. However:

  • includes cyclopropane derivatives (e.g., cyclopropylbenzene) but lacks specifics about their properties or relationships to the queried compound.
  • Other evidence (1–5) focuses on natural language processing (NLP) models (e.g., BERT, GPT, Transformer), which are unrelated to chemical comparisons.

Potential Limitations in Existing Data:

  • Structural analogs: Cyclopropane derivatives often exhibit unique strain-driven reactivity due to their three-membered ring structure. For example, cyclopropyl groups are known to participate in ring-opening reactions under stress, a property exploited in drug design .

Critical Gaps in Evidence

The provided materials lack:

  • Chemical identifiers: No CAS number, molecular formula, or structural diagram for the compound.
  • Experimental data: No synthesis protocols, spectroscopic data (NMR, IR), or thermodynamic properties.
  • Comparative studies: No peer-reviewed studies comparing the compound’s stability, reactivity, or applications to analogs like cyclopropylamine or cyclopropane dicarboxylic acid derivatives.

Recommendations for Further Research

To address this gap, consult specialized chemical databases (e.g., SciFinder, Reaxys) or primary literature for:

  • Synthetic routes : Methods for introducing amine groups at specific positions on cyclopropane rings.
  • Applications: Potential uses in pharmaceuticals, agrochemicals, or materials science.
  • Computational studies : Density functional theory (DFT) calculations predicting reactivity or stability.

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